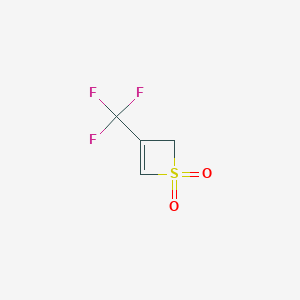
3-(Trifluorometil)-2H-tietano 1,1-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-2H-thiete 1,1-dioxide is a fluorinated sulfur-containing heterocyclic compound. The presence of the trifluoromethyl group often imparts unique physical and chemical properties to molecules, including increased stability and lipophilicity. The sulfur dioxide moiety in its structure may contribute to its reactivity and potential applications in various fields such as organic synthesis and materials science.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of trifluoromethanesulfonic acid (triflic acid, CF3SO3H, TfOH) due to its high protonating power and low nucleophilicity, enabling the generation of cationic species for further transformation (Kazakova & Vasilyev, 2017). Trifluoromethyl-β-dicarbonyls are highlighted as versatile synthons in the synthesis of heterocycles, illustrating the utility of fluorinated groups in constructing complex molecular structures (Sumran et al., 2023).
Molecular Structure Analysis
The structure of fluorinated compounds and their coordination and biological properties have been extensively studied. For example, 1-(acyl/aroyl)-3-(substituted) thioureas showcase how nitrogen substituents influence hydrogen-bonding interactions, relevant to understanding the molecular structure of 3-(Trifluoromethyl)-2H-thiete 1,1-dioxide (Saeed, Flörke, & Erben, 2014).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivities due to their electron-withdrawing groups. For instance, CF3SO2X compounds are used for trifluoromethylation and other related reactions, highlighting the diverse chemical reactivities that fluorinated groups can introduce to molecules (Chachignon, Guyon, & Cahard, 2017).
Physical Properties Analysis
The introduction of fluorine atoms into organic molecules significantly affects their physical properties, such as density and thermal stability. Fluorine-containing functional groups are noted for their role in enhancing the energetic performance of materials due to these atoms' high electronegativity and density (Guo et al., 2023).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, such as reactivity, lipophilicity, and acidity, are markedly influenced by the presence of fluorine. The trifluoromethyl group, in particular, alters the pharmacological profile of molecules, demonstrating the profound impact fluorine atoms have on chemical behavior and functionality (Aggarwal et al., 2023).
Aplicaciones Científicas De Investigación
Síntesis orgánica y trifluoroacetilación
La trifluoroacetilación es un método crucial en la síntesis orgánica. Implica la introducción de un grupo trifluoroacetilo en una molécula orgánica. Aunque se utiliza comúnmente para la protección de grupos funcionales (por ejemplo, aminas, alcoholes, tioles), también puede servir como una herramienta para incorporar un grupo trifluorometilo. Específicamente, la trifluoroacetilación juega un papel en la síntesis de heterociclos trifluorometilados como benzotiadiazinas, pirazoles, benzodiazepinas, tieno-tiazinas, isoxazoles y pirimidinas .
Derivados de 1,2,4-benzotiadiazina-1,1-dióxido
Los investigadores han explorado derivados de 1,2,4-benzotiadiazina-1,1-dióxido. Por ejemplo, el derivado 7-cloro-5-(3-furanil)-3-metil-3,4-dihidro-2H-1,2,4-benzotiadiazina-1,1-dióxido exhibe afinidades de unión en el receptor AMPA, lo que lo convierte en un potente modulador alostérico positivo de AMPA-PAMs in vitro .
Evaluación de la actividad biológica
Se han realizado evaluaciones in vitro de veinte derivados de 1,2-benzotiazina 1,1-dióxido. Estos compuestos se probaron por su actividad contra patógenos microbianos utilizando métodos como la difusión en disco y la microdilución en serie. Si bien se conocen algunos derivados, también se investigaron otros novedosos .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is synthesized from tbs-protected or nh-sulfonimidamides reacting with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to modulate AMPA receptors .
Pharmacokinetics
Compounds with similar structures have been reported to have excellent pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation .
Action Environment
The synthesis of this compound under solvent-free mechanochemical conditions suggests that it might be stable under a variety of environmental conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)-2H-thiete 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2S/c5-4(6,7)3-1-10(8,9)2-3/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMNDMCRPTCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

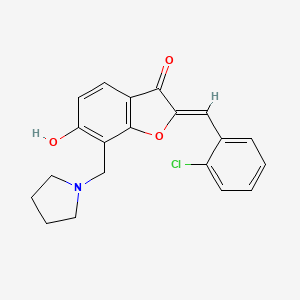
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
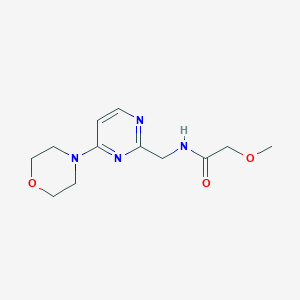
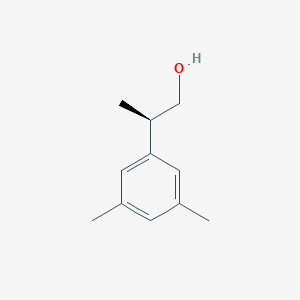
![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)
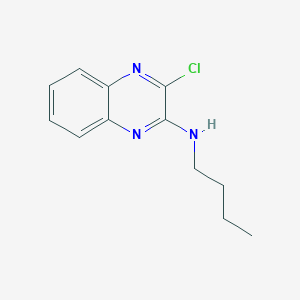
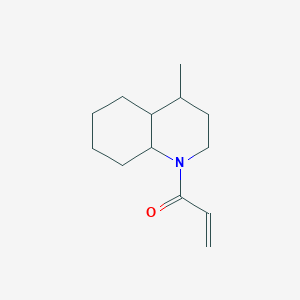
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
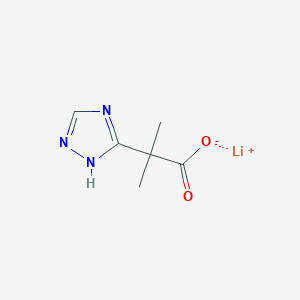
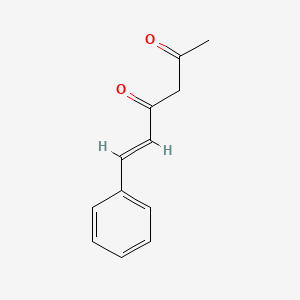
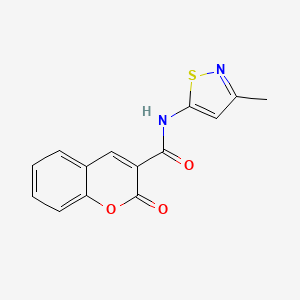
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)